2-(Thiophen-3-yl)pyridin-4-amine
Overview
Description
2-(Thiophen-3-yl)pyridin-4-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as cytochrome c peroxidase .
Mode of Action
It’s suggested that similar compounds may interact with their targets through electron transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Related compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The compound’s molecular weight (17624 g/mol) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been found to exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Thiophen-3-yl)pyridin-4-amine. For instance, fluorescence quenching studies of similar compounds have shown that factors such as temperature, viscosity, and solvent polarity can affect their interactions with other molecules .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-yl)pyridin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . In vivo studies have also indicated that this compound can have long-term effects on tissue function and overall organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . Additionally, this compound can affect the levels of certain metabolites, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, thereby influencing gene expression . In the mitochondria, this compound can affect mitochondrial function and energy metabolism . The subcellular localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)pyridin-4-amine typically involves the formation of the thiophene and pyridine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-(Thiophen-3-yl)pyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)pyridine: Similar structure but with the thiophene ring attached at a different position.
2-(Furan-3-yl)pyridine: Contains a furan ring instead of a thiophene ring.
2-(Pyridin-3-yl)pyridine: Features two pyridine rings.
Uniqueness
2-(Thiophen-3-yl)pyridin-4-amine is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its electronic properties and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2-thiophen-3-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-1-3-11-9(5-8)7-2-4-12-6-7/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCPZFEVHWVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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